Progoitrin
CAS No.: 585-95-5
Cat. No.: VC1770667
Molecular Formula: C11H19NO10S2
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 585-95-5 |
---|---|
Molecular Formula | C11H19NO10S2 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
Standard InChI | InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+ |
Standard InChI Key | MYHSVHWQEVDFQT-KPKJPENVSA-N |
Isomeric SMILES | C=CC(C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES | C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES | C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Introduction
Chemical Structure and Properties
Progoitrin, chemically known as 2-hydroxy-3-butenyl glucosinolate, is a member of the glucosinolate family with the molecular formula C₁₁H₁₉NO₁₀S₂ and a molecular weight of 389.40 g/mol . It is also referred to as epi-progoitrin (specifically the 2S isomer) with the CAS number 585-95-5 . The International Union of Pure and Applied Chemistry (IUPAC) name for progoitrin is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate .
Chemical and physical properties of progoitrin include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉NO₁₀S₂ |
Molecular Weight | 389.40 g/mol |
Exact Mass | 389.04503815 g/mol |
Topological Polar Surface Area (TPSA) | 220.00 Ų |
XlogP | -1.90 |
Atomic LogP (AlogP) | -2.41 |
H-Bond Acceptor | 11 |
H-Bond Donor | 6 |
Rotatable Bonds | 7 |
Source: Adapted from PlantaeDB
Occurrence in Nature
Progoitrin is widely distributed in plants belonging to the Brassicaceae family. It has been isolated from numerous food sources including:
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Cabbage (red and savoy varieties)
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Brussels sprouts
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Kale (particularly Russian/Siberian kale of species B. napus)
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Rutabaga
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Turnip tops
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Cauliflower
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Kohlrabi
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Horseradish
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Rapeseed/canola
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Mustard
The distribution of progoitrin varies significantly among different Brassica species and even among different cultivars of the same species. Research has shown that B. napus kale contains high amounts of progoitrin (approximately 176 μmol/100g), while B. oleracea kale contains minimal or no progoitrin .
Biosynthesis and Regulation
The biosynthesis of progoitrin in Brassica plants is regulated by specific genes. A study on Chinese kale identified two key genes—BocODD1 and BocODD2—that play crucial roles in progoitrin biosynthesis .
Research has demonstrated that overexpression of these genes significantly increases progoitrin content. Compared to wild-type plants, overexpression of BocODD1 or BocODD2 resulted in a twofold increase in progoitrin content. Conversely, RNA interference (RNAi) silencing of these genes decreased progoitrin content by more than twofold compared to wild-type plants .
The following table shows the impact of gene manipulation on progoitrin (PRO) content and its relationship to gluconapin (NAP):
Strain | Generation | PRO (mg/g DW) | NAP (mg/g DW) | The Ratio of PRO/NAP |
---|---|---|---|---|
WT1 | 0.20 | 7.44 | 0.03 | |
OE-ODD1-1-2 | T1 | 0.62** | 8.73 | 0.07** |
OE-ODD1-8-11 | T1 | 1.17** | 8.77 | 0.13** |
OE-ODD2-3-11 | T1 | 1.40** | 6.47 | 0.19** |
OE-ODD2-5-8 | T1 | 1.18** | 6.34 | 0.22** |
WT2 | 0.08 | 0.99 | 0.08 | |
RNAi-9 | T0 | 0.04** | 2.47** | 0.02** |
RNAi-26 | T0 | 0.04** | 3.36** | 0.01** |
** Indicates statistical significance at p < 0.01
Source: Adapted from research on Chinese kale
Content Analysis in Various Plants
The progoitrin content varies considerably across different plant species and cultivars. In cauliflower, a recent study measured progoitrin levels ranging from 0.004 to 0.849 μmol/g, which aligns with previously reported ranges of 0.60 μmol/g .
A comprehensive analysis of glucosinolates in Chinese kale identified nine distinct glucosinolates, with progoitrin being one of the significant compounds. The content of progoitrin was measured at 0.36, 0.23, 0.87, and 0.99 mg·g⁻¹ in different plant samples .
Studies have also shown that Sicilian Purple 'PC-1' contains exceptionally high levels of progoitrin (2.430 μmol/g), making it the principal glucosinolate in this variety .
Research on cauliflower genotypes has identified varieties with desirable "low progoitrin-high glucoerucin" profiles, including Pusa Deepali (early), Pusa Sharad (mid-early), and Pusa Shukti (mid-late) .
Health Effects
Conversion to Goitrin
Progoitrin itself is biologically inactive but becomes a health concern when it is enzymatically converted to goitrin (5-vinyl-2-thiooxazolidone) . This conversion occurs through the action of myrosinase, an enzyme that is released when plant tissues are damaged through cutting, chewing, or other processing methods .
The enzymatic pathway for this conversion involves:
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Release of myrosinase when plant tissues are damaged
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Hydrolysis of progoitrin by myrosinase
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Spontaneous cyclization to form goitrin
Cooking Effects and Dietary Considerations
Cooking methods significantly affect progoitrin content in Brassica vegetables. Research indicates that certain cooking techniques can reduce goitrin formation while preserving beneficial compounds like isothiocyanates .
Studies comparing different cooking methods have found:
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Moist heat methods (blanching, steaming) are effective at reducing progoitrin
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Blanching appears to be the most effective method for reducing progoitrin
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Steaming cabbage at 80–100°C for 4 minutes is optimal for reducing goitrin while preserving beneficial isothiocyanates
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Stir-frying Chinese kale at 60–100°C for 2 minutes provides a similar balance
These findings are particularly relevant for individuals with thyroid conditions or those concerned about potential goitrogenic effects of their diet.
ADMET Properties and Toxicology
Progoitrin has been studied for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Key findings include:
Property | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Negative | 70.68% |
Caco-2 | Negative | 92.35% |
Blood Brain Barrier | Positive | 52.50% |
Human oral bioavailability | Negative | 67.14% |
Eye irritation | Negative | 93.33% |
Skin irritation | Negative | 75.76% |
Skin corrosion | Negative | 89.10% |
Ames mutagenesis | Negative | 57.00% |
Source: Adapted from PlantaeDB
These properties suggest that while progoitrin has limited bioavailability, it possesses relatively low toxicity and irritation potential.
Research Applications
Progoitrin has been the subject of various research applications:
Genetic Breeding Programs
Understanding progoitrin biosynthesis has enabled breeding programs aimed at developing varieties with optimized glucosinolate profiles. This includes developing cultivars with reduced progoitrin content to minimize potential thyroid effects while maintaining beneficial glucosinolates .
Analytical Methods
Advanced analytical techniques have been developed to accurately measure progoitrin in plant samples, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume